3-Methoxypropylthiourea
Overview
Description
3-Methoxypropylthiourea (MPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
3-Methoxypropylthiourea inhibits the activity of cystathionine gamma-lyase (CSE), which is one of the enzymes responsible for the synthesis of H2S in the body. By inhibiting CSE, 3-Methoxypropylthiourea reduces the production of H2S, leading to a decrease in its biological effects.
Biochemical and Physiological Effects:
3-Methoxypropylthiourea has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-Methoxypropylthiourea can reduce H2S levels in the body, leading to a decrease in vasodilation, anti-inflammatory, and antioxidant effects. 3-Methoxypropylthiourea has also been shown to reduce the severity of acute pancreatitis, protect against ischemia-reperfusion injury, and reduce the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methoxypropylthiourea in lab experiments is its selectivity towards CSE inhibition. 3-Methoxypropylthiourea does not affect the activity of other enzymes involved in H2S synthesis, making it a valuable tool to study the specific role of CSE in different biological processes. However, 3-Methoxypropylthiourea has some limitations in lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the use of 3-Methoxypropylthiourea in scientific research. One potential direction is the development of new 3-Methoxypropylthiourea analogs that have improved solubility and reduced toxicity. Another direction is the use of 3-Methoxypropylthiourea in combination with other drugs to enhance its therapeutic effects. Furthermore, 3-Methoxypropylthiourea can be used to study the role of H2S in different pathological conditions, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Overall, 3-Methoxypropylthiourea has the potential to be a valuable tool for the study of H2S biology and its therapeutic applications.
Scientific Research Applications
3-Methoxypropylthiourea has been extensively used in scientific research as a tool to study the role of hydrogen sulfide (H2S) in various physiological and pathological processes. H2S is a gasotransmitter that has been shown to have various biological functions, including vasodilation, anti-inflammatory, and antioxidant effects. 3-Methoxypropylthiourea is a selective inhibitor of H2S synthesis, which makes it a valuable tool to study the role of H2S in different biological systems.
properties
IUPAC Name |
3-methoxypropylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-8-4-2-3-7-5(6)9/h2-4H2,1H3,(H3,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDCXQLVOMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378881 | |
Record name | 3-methoxypropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropylthiourea | |
CAS RN |
66892-33-9 | |
Record name | 3-methoxypropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-METHOXYPROPYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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